molecular formula C11H13N5O B7688121 4-(5-Phenyl-2H-tetrazol-2-yl)butanamide

4-(5-Phenyl-2H-tetrazol-2-yl)butanamide

Cat. No.: B7688121
M. Wt: 231.25 g/mol
InChI Key: UPJANBCJAQDDLU-UHFFFAOYSA-N
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Description

4-(5-Phenyl-2H-tetrazol-2-yl)butanamide is a heterocyclic compound featuring a tetrazole core substituted with a phenyl group at the 5-position and a butanamide moiety at the 2-position. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing drug-like properties such as bioavailability and resistance to enzymatic degradation . The butanamide chain in this compound likely improves aqueous solubility compared to ester or alkyl derivatives, making it a promising candidate for pharmaceutical applications. Structural characterization of such compounds often employs crystallographic tools like SHELX programs, which are widely used for small-molecule refinement .

Properties

IUPAC Name

4-(5-phenyltetrazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c12-10(17)7-4-8-16-14-11(13-15-16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJANBCJAQDDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(5-Phenyl-2H-tetrazol-2-yl)butanamide can be approached through several methods. One common method involves the reaction of 5-phenyl-1H-tetrazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial production methods often involve the use of safer and more environmentally friendly solvents and reagents. For instance, water or ethanol can be used as solvents, and the reaction can be carried out under mild conditions to minimize the formation of by-products .

Scientific Research Applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences between 4-(5-Phenyl-2H-tetrazol-2-yl)butanamide and analogs from the provided evidence:

Compound Heterocycle Key Substituents Functional Groups
This compound Tetrazole 5-Phenyl, 2-butanamide Amide, aromatic
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate () Benzimidazole 5-Methyl, benzoate ester Ester, methyl, aromatic
Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate () Benzimidazole Amino, benzyl, hydroxyethyl, butanoate Ester, amine, hydroxyl
Thiazole derivatives () Thiazole Hydroperoxypropyl, ureido Thioether, peroxide, urea

Key Observations:

  • Tetrazole vs. Benzimidazole/Thiazole : Tetrazoles exhibit higher acidity (pKa ~4.5) than benzimidazoles (pKa ~5.6) and thiazoles (pKa ~2.5), influencing solubility and ionization under physiological conditions .
  • Amide vs.
  • Substituent Effects : The phenyl group in the target compound may facilitate π-π stacking interactions in biological targets, whereas the hydroxyethyl and benzyl groups in ’s compound could enable hydrogen bonding.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-Phenyl-2H-tetrazol-2-yl)butanamide
Reactant of Route 2
4-(5-Phenyl-2H-tetrazol-2-yl)butanamide

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